![molecular formula C19H24N4O2 B5126186 3-methoxy-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}benzamide](/img/structure/B5126186.png)
3-methoxy-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}benzamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 3-methoxy-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}benzamide involves complex chemical processes, often aiming at identifying novel inhibitors or activators for specific receptors or enzymes. For example, Bollinger et al. (2015) reported the synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, which were identified after a high-throughput screening of a library, showcasing the medicinal chemistry efforts to enhance potency and selectivity based on a drug-like scaffold (Bollinger et al., 2015).
Molecular Structure Analysis
Molecular structural analysis involves both experimental and theoretical methods to understand the geometrical configuration of molecules. Demir et al. (2015) analyzed the structure of a novel benzamide molecule using X-ray diffraction and density functional theory (DFT) calculations. These analyses provide insights into the geometrical parameters, electronic properties, and antioxidant properties of such compounds (Demir et al., 2015).
Chemical Reactions and Properties
Research into the chemical reactions and properties of benzamide derivatives often focuses on their potential as ligands for receptors or as inhibitors for various biological targets. Zhuang et al. (1994) prepared a series of p-alkylbenzamido derivatives showing high binding affinity to 5-HT1A receptors, illustrating how small structural changes can significantly impact receptor binding affinity and specificity (Zhuang et al., 1994).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline form are critical for understanding the behavior of chemical compounds under various conditions. However, specific studies on the physical properties of 3-methoxy-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}benzamide were not identified in this search. Typically, such analyses involve experimental techniques to determine these properties accurately.
Chemical Properties Analysis
The chemical properties of benzamide derivatives, including their reactivity, stability, and interaction with biological targets, are essential for their application in drug development and other fields. For instance, the study by Gao et al. (2013) on a benzofuran derivative highlights the synthesis and potential application of this compound as a PET probe for imaging enzymes in cancers, showcasing the importance of understanding chemical properties in developing diagnostic tools (Gao et al., 2013).
properties
IUPAC Name |
3-methoxy-N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-22-9-11-23(12-10-22)18-16(6-4-8-20-18)14-21-19(24)15-5-3-7-17(13-15)25-2/h3-8,13H,9-12,14H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVWAAMZCODABR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC=N2)CNC(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}benzamide |
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